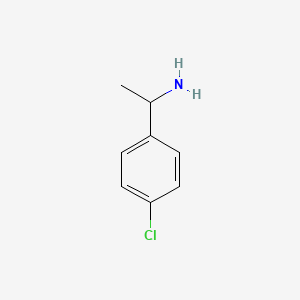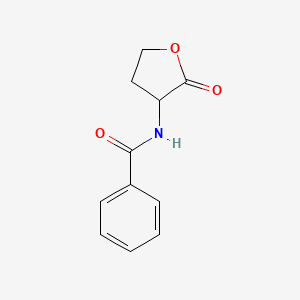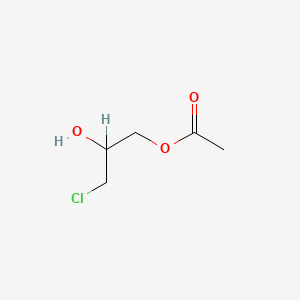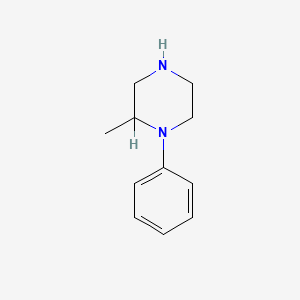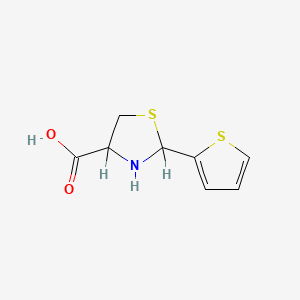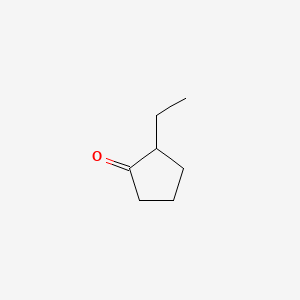
2-乙基环戊酮
描述
2-Ethylcyclopentanone is a chemical compound that belongs to the family of cyclopentanones, which are cyclic ketones with a five-membered ring structure. The compound is characterized by the presence of an ethyl group attached to the second carbon of the cyclopentanone ring. Although the provided papers do not directly discuss 2-Ethylcyclopentanone, they provide insights into the chemistry of related cyclopentanone compounds and their derivatives.
Synthesis Analysis
The synthesis of cyclopentanone derivatives can be complex and often requires careful control of stereochemistry. For example, the stereoselective synthesis of 1,2-dialkyl-1-phenyl cyclopentanes, which are structurally related to 2-Ethylcyclopentanone, involves intramolecular carbolithiation of olefins. This process can yield derivatives with high stereocontrol at all three stereogenic centers, depending on the solvent used . Additionally, the synthesis of 2,2-disubstituted-5-cyanocyclopentanones from precursor amino-cyanocyclopentenes demonstrates the versatility of cyclopentanone chemistry and the potential for introducing various substituents .
Molecular Structure Analysis
The molecular structure of cyclopentanone derivatives is crucial for their reactivity and physical properties. The presence of substituents on the cyclopentanone ring can significantly influence the compound's stereochemistry and reactivity. For instance, the synthesis of 1,2-dialkyl-1-phenyl cyclopentanes shows that the orientation of substituents can be controlled to be either cis or trans, which is an important consideration in the synthesis of 2-Ethylcyclopentanone .
Chemical Reactions Analysis
Cyclopentanone derivatives undergo various chemical reactions, which can lead to a wide range of products. The photolysis of 2-methylcyclopentanone, a compound similar to 2-Ethylcyclopentanone, results in products like ethylene, propene, and carbon monoxide, indicating that cyclopentanones can participate in photochemical reactions leading to both hydrocarbon and oxygenated products . The catalytic cyclopropanation of cyclopentenone, another related compound, illustrates the potential for cyclopentanone derivatives to be transformed into bicyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure. For example, the reaction of cyclopentatriones with ethylene glycol can lead to different isomeric structures, which may have distinct physical and chemical properties . The presence of substituents such as ethyl groups in 2-Ethylcyclopentanone would be expected to affect properties like boiling point, solubility, and reactivity.
科学研究应用
抗菌活性
- 抗菌性能:2-乙基环戊酮衍生物表现出潜在的抗菌活性,这是通过分子轨道计算进行评估的。这些发现表明这些化合物有可能用于开发新的抗生素或抗菌剂(Tonari & Sameshima, 2000)。
抗肿瘤活性
- 在抗肿瘤药物中的潜力:某些环戊烯酮衍生物,与赫勒南素和2-乙基环戊酮相关,显示出显著的体外和体内抗肿瘤活性。这表明它们有潜在用于癌症治疗(Lee, Mar, Okamoto, & Hall, 1978)。
化学反应和合成
- 在化学合成中:2-乙基环戊酮及其衍生物参与各种化学反应。这些化合物对于创造更复杂的分子结构至关重要,这在有机合成和药物应用中非常有用(Hass, Cooks, Elder, Bursey, & Kingston, 1976)。
植物生长调节
- 在植物生长调节中的作用:像1-甲基环丙烯这样与2-乙基环戊酮结构相似的化合物已知可以抑制植物中的乙烯作用。这对于延长水果和蔬菜的货架寿命以及理解植物生物学具有重要意义(Blankenship & Dole, 2003)。
安全和危害
2-Ethylcyclopentanone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .
作用机制
Mode of Action
It’s known that cyclopentanone, a similar compound, can be deprotonated at an α-carbon by a strong base, forming an enolate . This enolate can then form a new carbon-carbon bond with an electrophile
Biochemical Pathways
The formation of new carbon-carbon bonds, as mentioned above, could potentially affect various biochemical pathways, leading to the synthesis of new compounds .
Result of Action
Given its potential to form new carbon-carbon bonds, it could potentially lead to the synthesis of new compounds, altering cellular processes .
属性
IUPAC Name |
2-ethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKUTYPOKHBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976723 | |
| Record name | 2-Ethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylcyclopentanone | |
CAS RN |
4971-18-0, 61215-75-6 | |
| Record name | 2-Ethylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4971-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylcyclopentan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061215756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylcyclopentanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the fragmentation pattern of 2-Ethylcyclopentanone compared to other cyclopentanones?
A: Research using Ion Cyclotron Resonance spectrometry, Mass-analyzed ion kinetic energy spectrometry, and Collision-induced dissociation revealed that 2-Ethylcyclopentanone exhibits an atypical fragmentation pattern during olefin loss. Unlike other alkylcyclopentanones, which often undergo the McLafferty rearrangement, 2-Ethylcyclopentanone predominantly undergoes ring opening followed by hydrogen transfer before alkene elimination. This unique fragmentation pathway was corroborated by comparing its fragmentation pattern with other cyclopentanone derivatives and analyzing the resulting ion structures. []
Q2: Has 2-Ethylcyclopentanone been detected as a volatile organic compound produced by any organisms?
A: Yes, 2-Ethylcyclopentanone was identified as one of the volatile organic compounds (VOCs) produced by Trichoderma harzianum, a fungal species often found in water-damaged buildings. This finding is particularly relevant in the context of "Sick Building Syndrome," where microbial VOCs can contribute to adverse health effects. Interestingly, the study found that the production of 2-Ethylcyclopentanone was specifically linked to T. harzianum growth on plasterboard, highlighting the influence of substrate material on VOC emission profiles. []
Q3: Are there resources available to further investigate the fragmentation pathways and potential applications of 2-Ethylcyclopentanone?
A: While the provided research articles offer valuable insights into the fragmentation behavior of 2-Ethylcyclopentanone [] and its presence as a microbial volatile [], further research is needed to fully explore its potential applications and reaction mechanisms. Exploring resources such as:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



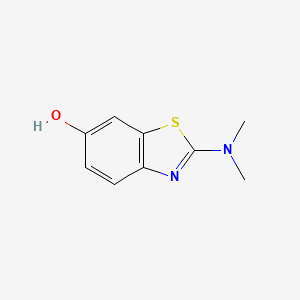

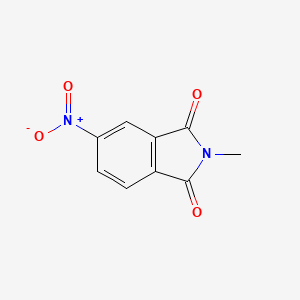
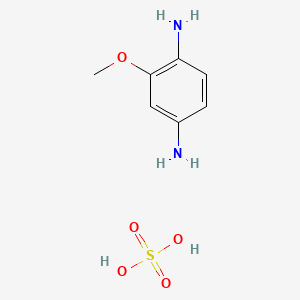
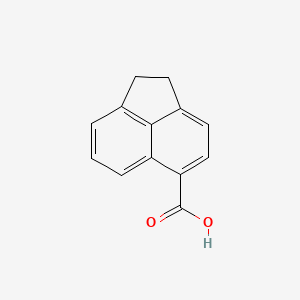
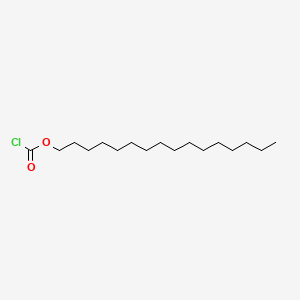
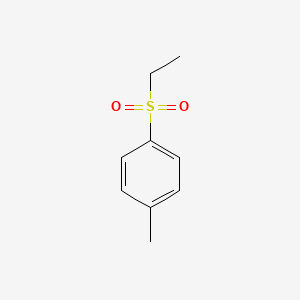
![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)
